An In-depth Technical Guide to 5-Bromo-1H-indazol-6-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromo-1H-indazol-6-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1H-indazol-6-ol is a halogenated heterocyclic compound belonging to the indazole family, a class of molecules of significant interest in medicinal chemistry. The strategic placement of the bromo and hydroxyl substituents on the indazole core imparts unique electronic and steric properties, making it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the known and extrapolated chemical properties, synthesis strategies, and potential applications of 5-Bromo-1H-indazol-6-ol, with a focus on its relevance in drug discovery and materials science.
Introduction to the Indazole Scaffold
Indazoles are bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyrazole ring. They exist as two common tautomers, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being the more stable. The indazole nucleus is considered a bioisostere of indole and has been successfully incorporated into a wide range of biologically active molecules. The ability of the indazole ring to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it a privileged scaffold in drug design.
The introduction of a bromine atom at the 5-position and a hydroxyl group at the 6-position of the indazole ring in 5-Bromo-1H-indazol-6-ol creates a unique substitution pattern that can influence its reactivity and biological activity. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the phenolic hydroxyl group can act as a hydrogen bond donor and can be a site for derivatization.
Physicochemical Properties
While experimentally determined physicochemical properties for 5-Bromo-1H-indazol-6-ol are not widely published, we can infer its general characteristics based on its structure and data from related compounds.
| Property | Value | Source/Basis |
| CAS Number | 1227270-50-9 | Chemical Abstracts Service |
| Molecular Formula | C₇H₅BrN₂O | --- |
| Molecular Weight | 213.03 g/mol | --- |
| Appearance | Likely a solid powder | Based on related indazoles[1] |
| Melting Point | Expected to be >150 °C | Higher than 5-bromo-1H-indazole (123-127 °C) due to the hydroxyl group[1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | General solubility of functionalized heterocycles |
| pKa | Estimated to be around 8-9 for the hydroxyl group | Phenolic hydroxyl pKa |
Synthesis Strategies
A potential synthetic pathway could involve the following key transformations:
A potential synthetic workflow.
A plausible multi-step synthesis could be envisioned as follows:
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Starting Material Selection: A suitable starting material would be a 2-methyl-4-bromo-5-methoxyaniline. The methoxy group can serve as a protected form of the final hydroxyl group.
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Acetylation: Protection of the aniline nitrogen via acetylation with acetic anhydride.
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Diazotization and Cyclization: Treatment with a nitrite source (e.g., isoamyl nitrite) in the presence of an acid to induce diazotization of the amino group, followed by intramolecular cyclization to form the indazole ring.
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Demethylation: Cleavage of the methoxy ether to unveil the hydroxyl group. This can be achieved using strong acids like HBr or Lewis acids such as BBr₃.
Experimental Protocol (Hypothetical):
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Step 1: Acetylation of 4-bromo-5-methoxy-2-methylaniline. To a solution of 4-bromo-5-methoxy-2-methylaniline in a suitable solvent (e.g., chloroform), add acetic anhydride and a mild base (e.g., potassium acetate). Stir the reaction mixture at room temperature until completion.
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Step 2: Diazotization and Cyclization. Dissolve the acetylated product in a suitable solvent and add isoamyl nitrite. Heat the reaction mixture to reflux to facilitate the cyclization.
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Step 3: Hydrolysis of the Acetyl Group. The resulting N-acetylated indazole can be hydrolyzed under acidic or basic conditions to yield 5-bromo-6-methoxy-1H-indazole.
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Step 4: Demethylation. Treat the 5-bromo-6-methoxy-1H-indazole with a demethylating agent like boron tribromide in an inert solvent (e.g., dichloromethane) at low temperature to obtain the final product, 5-Bromo-1H-indazol-6-ol.
Note: This is a generalized and hypothetical protocol. The actual reaction conditions, solvents, and reagents would require optimization and validation in a laboratory setting.
Spectroscopic Characterization (Expected)
While the actual spectra are not publicly available, the expected spectroscopic features of 5-Bromo-1H-indazol-6-ol can be predicted.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H and O-H protons. In a solvent like DMSO-d₆:
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A broad singlet for the N-H proton of the indazole ring (around 13 ppm).
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A singlet for the phenolic O-H proton (around 9-10 ppm).
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Two singlets in the aromatic region (around 7-8 ppm) corresponding to the protons at the C4 and C7 positions of the indazole ring. The exact chemical shifts would be influenced by the electronic effects of the bromo and hydroxyl substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display seven signals corresponding to the seven carbon atoms of the indazole ring. The chemical shifts would be characteristic of a substituted aromatic system. The carbon atom attached to the bromine (C5) would be shifted to a lower field, while the carbon bearing the hydroxyl group (C6) would be at a higher field.
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 212 and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of CO and HCN from the indazole ring.
Reactivity and Potential for Derivatization
The chemical reactivity of 5-Bromo-1H-indazol-6-ol is dictated by the indazole ring system, the bromine substituent, and the hydroxyl group.
Key reactivity sites of 5-Bromo-1H-indazol-6-ol.
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N-Functionalization: The nitrogen atoms of the pyrazole ring can undergo alkylation, arylation, or acylation. The regioselectivity of these reactions (N1 vs. N2) can be influenced by the reaction conditions (base, solvent) and the nature of the electrophile.
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O-Functionalization: The phenolic hydroxyl group is nucleophilic and can be readily alkylated to form ethers or acylated to form esters. This allows for the modulation of the compound's physicochemical properties, such as lipophilicity and metabolic stability.
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Cross-Coupling Reactions: The bromine atom at the 5-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, facilitating the synthesis of diverse compound libraries.
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Electrophilic Aromatic Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The directing effects of the existing bromo and hydroxyl groups will influence the position of the incoming electrophile.
Applications in Drug Discovery and Materials Science
Indazole derivatives are well-represented in the landscape of modern drug discovery, with several approved drugs and numerous clinical candidates featuring this scaffold. Their ability to act as "hinge-binding" motifs in protein kinases has made them particularly valuable in oncology research.
While specific biological activities for 5-Bromo-1H-indazol-6-ol have not been extensively reported, its structural features suggest potential applications in several areas:
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Kinase Inhibitors: The indazole core is a key pharmacophore in many kinase inhibitors. 5-Bromo-1H-indazol-6-ol could serve as a starting point for the synthesis of novel inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The hydroxyl group could be crucial for forming key hydrogen bond interactions within the ATP-binding pocket of a target kinase.
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Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it could be a valuable fragment for FBDD campaigns. The bromine atom provides a vector for fragment evolution into more potent lead compounds.
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Organic Electronics: The extended π-system of the indazole ring, coupled with the potential for intermolecular hydrogen bonding, suggests that derivatives of 5-Bromo-1H-indazol-6-ol could be explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Safety and Handling
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Hazard Statements: Likely to be harmful if swallowed and may cause skin and serious eye irritation.
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or in a chemical fume hood.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry place.
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In case of exposure, seek immediate medical attention and consult the relevant safety data for related compounds.
Conclusion
5-Bromo-1H-indazol-6-ol is a promising, yet underexplored, chemical entity. Its unique combination of a privileged indazole scaffold with versatile bromo and hydroxyl functional groups makes it an attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is currently limited in the public domain, this guide provides a solid foundation for researchers interested in exploring its chemistry and potential. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock the potential of this intriguing molecule.
References
As specific literature for 5-Bromo-1H-indazol-6-ol is scarce, the references below pertain to the general class of indazoles and related bromo-substituted analogues. These have been used to infer the properties and potential of the topic compound.
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PubChem. 5-bromo-1H-indazole.[Link]
- Google Patents.A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Google Patents.
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PubMed Central. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors.[Link]
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The Journal of Organic Chemistry. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.[Link]
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NIH. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[Link]

